tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate: is an organic compound with the molecular formula C12H22N2O2 . It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiro compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Its structural features allow it to interact with biological targets in a specific manner, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor function by interacting with receptor proteins on the cell surface, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness: tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and allows for further functionalization. This makes it more versatile compared to its analogs, which may lack this functional group .
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-6-4-5-14(10-15)7-11(8-14)9-16/h11,16H,4-10H2,1-3H3 |
InChI Key |
FJHCWHSLMSXKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)CO |
Origin of Product |
United States |
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